7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 103877-20-9
VCID: VC0125478
InChI: InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19)
SMILES: CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl
Molecular Formula: C14H12ClNO3
Molecular Weight: 277.7 g/mol

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 103877-20-9

Reference Standards

VCID: VC0125478

Molecular Formula: C14H12ClNO3

Molecular Weight: 277.7 g/mol

7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid - 103877-20-9

CAS No. 103877-20-9
Product Name 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
Molecular Formula C14H12ClNO3
Molecular Weight 277.7 g/mol
IUPAC Name 7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19)
Standard InChIKey LFBYOJZNJRIKFT-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl
Canonical SMILES CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl
PubChem Compound 13657433
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator